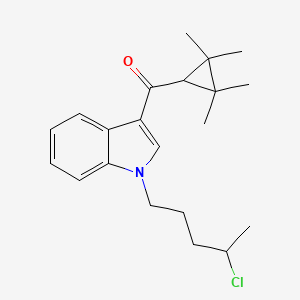
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UR-144 N-(4-chloropentyl) analog is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of chloride to the 4 position of the pentyl chain. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Identification and Characterization
- Identification in Products : The compound, often referred to as UR-144, has been identified in various commercial products, including 'legal high' products like herbal, resin, and powder forms. Related compounds and pyrolysis products have also been detected, indicating its presence and transformations in different mediums (Kavanagh et al., 2013).
Pharmacological Characteristics
- Cannabinoid Receptor Affinity : Research has shown that variants of this compound, such as despentyl-UR-144 (DP-UR-144), exhibit significant affinities for cannabinoid receptors CB1 and CB2. This highlights its potential pharmacological activities, which are important for understanding its effects when present in drug products (Ichikawa et al., 2016).
Synthesis and Analysis
- Synthesis Patterns : Studies have focused on predicting and synthesizing analogues of this compound, along with spectroscopic analysis. These research efforts help in anticipating future drug market trends and in developing methods for identifying unknown substances (Carlsson et al., 2016).
Metabolism and Detection
- Metabolism Studies : Investigations into the metabolism of this compound, particularly its synthetic cannabinoid variants like UR-144 and XLR-11, have been conducted. These studies are crucial for understanding how the compound is processed in the body and for developing effective markers for drug testing (Jang et al., 2015).
Regulatory Actions
- Scheduling and Control : Regulatory documents have been published concerning the placement of UR-144 and related compounds into Schedule I of the Controlled Substances Act. This indicates the legal status and the regulatory controls imposed on these substances (Federal register, 2016).
Propiedades
Fórmula molecular |
C21H28ClNO |
|---|---|
Peso molecular |
345.9 |
Nombre IUPAC |
[1-(4-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28ClNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
Clave InChI |
UOFHQAJWQKZFDB-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)Cl |
Sinónimos |
(1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



